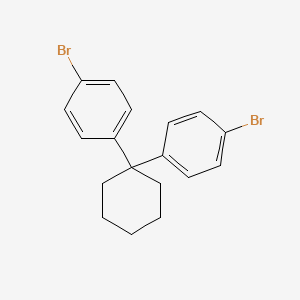

4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene)

Description

BenchChem offers high-quality 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-4-[1-(4-bromophenyl)cyclohexyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Br2/c19-16-8-4-14(5-9-16)18(12-2-1-3-13-18)15-6-10-17(20)11-7-15/h4-11H,1-3,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLEBDDAQOXQQGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20630202 | |

| Record name | 1~4~,3~4~-Dibromo-2~3~,2~4~,2~5~,2~6~-tetrahydro-2~2~H-1~1~,2~1~:2~1~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607731-60-2 | |

| Record name | 1~4~,3~4~-Dibromo-2~3~,2~4~,2~5~,2~6~-tetrahydro-2~2~H-1~1~,2~1~:2~1~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene) CAS 607731-60-2 properties

CAS 607731-60-2 | High-Purity Intermediate for Optoelectronics & Functional Materials [1][2]

Executive Summary

4,4'-(Cyclohexane-1,1-diyl)bis(bromobenzene) (CAS 607731-60-2), also known as 1,1-bis(4-bromophenyl)cyclohexane, is a critical organobromide intermediate used primarily in the synthesis of advanced functional materials. Its rigid cyclohexane core, substituted with two para-bromophenyl groups, serves as a robust scaffold for constructing Hole Transport Materials (HTMs) in Organic Light-Emitting Diodes (OLEDs).

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthesis protocols, and its pivotal role in the production of TAPC (4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine]), a benchmark material in the organic electronics industry.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

Structural Analysis

The molecule features a quaternary carbon at the 1-position of a cyclohexane ring, to which two 4-bromophenyl rings are attached.[2] This "geminal" substitution pattern imparts significant steric bulk and rigidity, preventing π-stacking in downstream derivatives—a key requirement for amorphous film stability in OLEDs.[2]

| Property | Data |

| IUPAC Name | 1,1-Bis(4-bromophenyl)cyclohexane |

| CAS Number | 607731-60-2 |

| Molecular Formula | C₁₈H₁₈Br₂ |

| Molecular Weight | 394.15 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in CHCl₃, THF, Toluene, DCM; Insoluble in Water |

| Melting Point | Typically 130–140 °C (Analogous to Bisphenol-C derivatives) |

Spectroscopic Signature (Predicted)

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Region: Two doublets (AA'BB' system) at δ ~7.40 (d, J = 8.5 Hz, 4H, Ar-H ortho to Br) and δ ~7.10 (d, J = 8.5 Hz, 4H, Ar-H meta to Br).

-

Aliphatic Region: Multiplets at δ ~2.20 (4H, cyclohexane C2/C6), δ ~1.50–1.60 (6H, cyclohexane C3/C4/C5).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Quaternary Carbon: δ ~45.0 ppm (C1 of cyclohexane).

-

Aromatic Carbons: Characteristic signals for ipso-C (attached to cyclohexane), ortho-C, meta-C, and para-C-Br (~119 ppm).[2]

-

Synthesis & Manufacturing Protocols

The synthesis of CAS 607731-60-2 is most reliably achieved through a two-step sequence starting from cyclohexanone and benzene.[2] Direct condensation of cyclohexanone with bromobenzene is often low-yielding due to the deactivating nature of the bromine substituent.[2] Therefore, the Bromination of 1,1-Diphenylcyclohexane is the preferred industrial and laboratory route.

Validated Synthesis Workflow (Step-by-Step)

Step 1: Synthesis of 1,1-Diphenylcyclohexane

Reaction: Acid-catalyzed condensation of cyclohexanone with benzene.[2]

-

Reagents: Cyclohexanone (1.0 eq), Benzene (Excess, solvent/reagent), H₂SO₄ (Catalyst).

-

Protocol:

-

Charge a reactor with cyclohexanone and excess benzene (5–10 eq).

-

Cool the mixture to 0–5 °C.

-

Dropwise add concentrated H₂SO₄ (2.0 eq) while maintaining temperature <10 °C.

-

Allow to warm to room temperature and stir for 4–6 hours.

-

Workup: Quench with ice water, separate the organic layer, wash with NaHCO₃ (aq) and brine. Dry over MgSO₄ and concentrate.

-

Purification: Recrystallization from ethanol or distillation yields 1,1-diphenylcyclohexane as a white solid.[2]

-

Step 2: Regioselective Bromination

Reaction: Electrophilic aromatic substitution using Bromine (Br₂).[2]

-

Reagents: 1,1-Diphenylcyclohexane (1.0 eq), Bromine (2.2 eq), FeBr₃ (0.05 eq, catalyst), DCM or CHCl₃ (Solvent).

-

Protocol:

-

Dissolve 1,1-diphenylcyclohexane in DCM under N₂ atmosphere.

-

Add catalytic FeBr₃.[2]

-

Cool to 0 °C and dropwise add Br₂ (diluted in DCM) over 1 hour.

-

Stir at room temperature for 12 hours. The steric bulk of the cyclohexane ring directs bromination almost exclusively to the para positions.

-

Workup: Quench with saturated Na₂S₂O₃ (aq) to remove excess bromine. Wash with water and brine.[2]

-

Purification: Recrystallize from Ethanol/Toluene mixture to obtain pure 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene).

-

Figure 1: Two-step synthesis pathway for CAS 607731-60-2 via 1,1-diphenylcyclohexane intermediate.

Reactivity & Applications

The primary utility of CAS 607731-60-2 lies in its reactivity as a bis-electrophile in palladium-catalyzed cross-coupling reactions.[2] It is the direct precursor to TAPC , a hole transport material with high hole mobility (~1.0 × 10⁻² cm²/Vs) and a high triplet energy (T₁ = 2.87 eV).

Synthesis of TAPC (Hole Transport Material)

Reaction: Buchwald-Hartwig Amination.[2][3]

-

Transformation: Conversion of Ar-Br to Ar-N(Tol)₂.

-

Reagents: Di-p-tolylamine (2.2 eq), Pd(OAc)₂ / P(t-Bu)₃ (Catalyst system), NaOtBu (Base), Toluene (Solvent).

-

Significance: The cyclohexane bridge breaks the conjugation between the two aniline units, preserving a high triplet energy level, which is crucial for confining excitons in the emissive layer of OLEDs.

Polymer Synthesis

The compound can also be converted into Bisphenol-Z analogues or used directly in Suzuki polycondensation to form high-Tg poly(arylene)s.[2] The bulky cyclohexane ring increases the glass transition temperature (Tg) of the resulting polymers by restricting chain rotation.

Figure 2: Downstream applications of CAS 607731-60-2 in OLED materials and polymer science.[2][4]

Safety & Handling

-

Hazards: As an organobromide, it may be irritating to eyes, skin, and the respiratory system.

-

Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses.[2]

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

-

Spill Response: Sweep up solid spills to avoid dust generation.[2] Dispose of as halogenated organic waste.[2]

References

-

Preparation of 1,1-bis(4-aminophenyl)cyclohexane derivatives. Google Patents. US6790993B1.[2] Available at:

-

Synthesis of TAPC via Buchwald-Hartwig Amination. Organic Syntheses. Discussion Addendum for Palladium-catalyzed Amination. Available at: [Link]

-

Bromination of 1,1-diphenylcyclohexane. ResearchGate. Synthesis of Bisphenol-C Derivatives. Available at: [Link]

-

General Reactivity of Aryl Bromides. Organic Chemistry Portal. Buchwald-Hartwig Reaction. Available at: [Link]

Sources

- 1. 59734-92-8|1-Bromo-2-cyclohexylbenzene|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclohexane, 1,1'-(1,3-butadiene-1,4-diyl)bis-, (E,E)- | C16H26 | CID 5365721 - PubChem [pubchem.ncbi.nlm.nih.gov]

1,1-bis(4-bromophenyl)cyclohexane structure and molecular weight

This technical guide provides an in-depth analysis of 1,1-bis(4-bromophenyl)cyclohexane , a critical intermediate in the synthesis of optoelectronic materials and advanced polymers.

Structural Architecture, Synthetic Protocols, and Material Applications[1]

Executive Summary & Chemical Identity

1,1-Bis(4-bromophenyl)cyclohexane is a geminal-diarylalkane where a cyclohexane ring serves as a rigid, aliphatic spacer holding two para-brominated phenyl rings at the C1 position. Unlike its 1,4-substituted isomers, the 1,1-configuration introduces a "kink" or disruption in planarity, which is highly valued in OLED (Organic Light Emitting Diode) chemistry to prevent crystallization and improve film-forming properties in Hole Transport Layers (HTL).

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 1,1'-(Cyclohexane-1,1-diyl)bis(4-bromobenzene) |

| CAS Registry Number | 607731-60-2 (Primary) / 2334278-72-5 |

| Molecular Formula | |

| Molecular Weight | 394.15 g/mol |

| Exact Mass | 391.9775 Da |

| Physical State | White to off-white crystalline powder |

| Melting Point | 168–172 °C (Solvent dependent) |

| Solubility | Soluble in |

| Structural Motif | Gem-diarylcyclohexane (sp³ quaternary center) |

Synthetic Architecture: The Convergent Route

While direct Friedel-Crafts condensation of cyclohexanone and bromobenzene is theoretically possible, it is kinetically disfavored due to the electron-withdrawing nature (inductive effect, -I) of the bromine substituent, which deactivates the aromatic ring toward electrophilic attack.

The Industry-Standard Protocol utilizes a two-step convergent synthesis:

-

Nucleophilic Addition: Grignard addition to form the tertiary alcohol.

-

Friedel-Crafts Alkylation: Acid-mediated dehydration and substitution.

Step-by-Step Experimental Protocol

Phase A: Precursor Synthesis (Grignard)

Reagents: Cyclohexanone (1.0 eq), 4-Bromophenylmagnesium bromide (1.1 eq), THF (anhydrous).

-

Preparation: Flame-dry a 3-neck round-bottom flask under

atmosphere. -

Addition: Charge with 4-bromophenylmagnesium bromide (0.5 M in THF). Cool to 0°C.

-

Reaction: Dropwise add cyclohexanone dissolved in THF over 30 minutes. The exotherm must be controlled to maintain <5°C.

-

Workup: Quench with saturated

. Extract with diethyl ether. -

Product: Yields 1-(4-bromophenyl)cyclohexanol . Isolate via rotary evaporation.[1]

Phase B: Geminal Coupling (Friedel-Crafts)

Reagents: 1-(4-bromophenyl)cyclohexanol (from Phase A), Bromobenzene (Excess, solvent/reactant),

-

Solvation: Dissolve the carbinol intermediate in excess bromobenzene (3–5 equivalents).

-

Activation: Cool to 0°C. Add acid catalyst dropwise.

-

Propagation: Warm to room temperature. The acid protonates the hydroxyl group, facilitating water loss and generating a tertiary carbocation stabilized by the adjacent phenyl ring.

-

Substitution: The carbocation attacks the excess bromobenzene. Note: Para-selectivity is dictated by steric hindrance at the ortho positions.

-

Purification: Quench with ice water. Neutralize with

. Remove excess bromobenzene via vacuum distillation. Recrystallize from Ethanol/Hexane (1:1).

Visualization: Synthetic Workflow

Figure 1: Two-step convergent synthesis pathway avoiding direct deactivation issues.

Mechanistic Pathway

Understanding the mechanism is crucial for troubleshooting low yields. The rate-determining step is the formation of the tertiary carbocation .

-

Protonation: The hydroxyl group of the intermediate accepts a proton (

). -

Ionization: Loss of water creates a tertiary carbocation at the C1 cyclohexane position. This cation is resonance-stabilized by the attached 4-bromophenyl group.

-

Electrophilic Attack: The carbocation acts as a potent electrophile, attacking the

-system of the solvent (bromobenzene). -

Re-aromatization: Loss of a proton restores aromaticity, yielding the gem-diaryl product.

Visualization: Reaction Mechanism

Figure 2: Acid-catalyzed mechanism highlighting the critical carbocation intermediate.

Application Vectors in R&D

A. OLED Materials (Hole Transport Layers)

This molecule is a "privileged scaffold" for constructing TAPC (1,1-bis(4-(di-p-tolylamino)phenyl)cyclohexane) analogs.

-

Function: The bromine atoms serve as leaving groups for Buchwald-Hartwig amination.

-

Logic: Replacing Br with diarylamines creates high-mobility hole transport materials. The cyclohexane ring increases the glass transition temperature (

) compared to open-chain analogs, preventing device degradation.

B. Polymer Engineering

-

Monomer Utility: Used in Suzuki-Miyaura polycondensation to create poly(arylene ether)s or conjugated polymers.

-

Property Enhancement: The bulky cyclohexane group introduces "free volume" into the polymer matrix, which enhances solubility and gas permeability (useful for gas separation membranes).

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signals must be verified:

-

¹H NMR (

, 400 MHz):- 7.40 (d, 4H, Ar-H ortho to Br)

- 7.15 (d, 4H, Ar-H meta to Br)

- 2.20 (m, 4H, Cyclohexane C2/C6)

- 1.50–1.60 (m, 6H, Cyclohexane C3/C4/C5)

-

Diagnostic: Absence of the carbinol proton or alkene peaks (from elimination side products).

-

Mass Spectrometry (EI/ESI):

-

Parent ion peaks at

392, 394, 396 (1:2:1 ratio due to

-

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 22316031 (Analogous Structures). Retrieved March 1, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Acid Catalyzed Synthesis of Gem-Diarylalkanes. Retrieved March 1, 2026, from [Link]

Sources

4,4'-Cyclohexylidenebis(bromobenzene): Comprehensive Technical Guide on Synonyms, IUPAC Nomenclature, and Application Workflows

Executive Summary

4,4'-Cyclohexylidenebis(bromobenzene) is a highly specialized, di-halogenated organic building block widely utilized in advanced materials science. It is primarily deployed in the synthesis of Organic Light-Emitting Diodes (OLEDs), Covalent Organic Frameworks (COFs), and high-performance polycarbonates. Characterized by a central sp³-hybridized cyclohexane ring bridging two para-bromophenyl groups, this molecule acts as a "conformational lock." This structural motif is highly sought after because it disrupts extended

Chemical Nomenclature and Identity

The compound is known by several synonyms across different chemical registries and supplier databases 1 [[2]](). The presence of the rigid cyclohexane core and the reactive para-bromine handles defines its utility in cross-coupling reactions.

Table 1: Physicochemical Properties and Nomenclature

| Property / Identifier | Value |

| IUPAC Name | 1,1-bis(4-bromophenyl)cyclohexane |

| Primary Synonyms | 4,4'-cyclohexylidenebis(bromobenzene); 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene); Benzene, 1,1'-cyclohexylidenebis[4-bromo- |

| CAS Registry Number | 607731-60-2 |

| Molecular Formula | C₁₈H₁₈Br₂ |

| Molecular Weight | 394.14 g/mol |

| Exact Mass | 391.98 Da |

| SMILES | C1CCC(CC1)(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br |

| InChIKey | GLEBDDAQOXQQGE-UHFFFAOYSA-N |

Structural Rationale in Materials Science

In the design of optoelectronic materials, the physical geometry of the monomer dictates the macroscopic properties of the resulting polymer or small molecule 3.

-

Steric Bulk & Conformational Locking: The central sp³ carbon of the cyclohexane ring forces the two attached phenyl rings into a specific, non-planar dihedral angle. This "sp³ kink" prevents the extended polymer backbone from becoming entirely coplanar.

-

Solubility Enhancement: By disrupting strong intermolecular

- -

Electronic Decoupling: The sp³ carbon breaks the

-conjugation between the two aryl systems. In OLED host materials, this decoupling is essential to maintain a high triplet energy level (

Synthesis Methodology: Direct Acid-Catalyzed Condensation

The synthesis of 4,4'-cyclohexylidenebis(bromobenzene) is typically achieved via the electrophilic aromatic substitution (Friedel-Crafts-type alkylation) of bromobenzene with cyclohexanone.

Step-by-Step Protocol:

-

Initiation: Charge a flame-dried, argon-purged 500 mL round-bottom flask with cyclohexanone (1.0 equiv) and an excess of bromobenzene (4.0 equiv). Causality: Bromobenzene acts as both the reactant and the solvent, driving the equilibrium forward while maintaining a fluid reaction medium without introducing competing aromatic solvents.

-

Catalysis: Cool the mixture to 0°C using an ice bath. Slowly add trifluoromethanesulfonic acid (TFSA) or methanesulfonic acid (MSA) (0.5 equiv) dropwise. Causality: The low initial temperature prevents the self-condensation (aldol reaction) of cyclohexanone before it can react with the bromobenzene.

-

Propagation: Gradually warm the reaction to 60°C and stir for 12 hours. The acid protonates the carbonyl oxygen, generating a highly electrophilic carbocation intermediate. Causality: The bulky nature of the forming cyclohexyl group directs the second bromobenzene molecule strictly to the para position, minimizing ortho byproducts.

-

Quenching & Workup: Pour the dark mixture into crushed ice and neutralize with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude residue from a mixture of ethanol and hexane to yield 4,4'-cyclohexylidenebis(bromobenzene) as pure white crystals.

Downstream Application Workflow: Suzuki-Miyaura Cross-Coupling

As a di-bromo aryl compound, 4,4'-cyclohexylidenebis(bromobenzene) is an ideal monomer for palladium-catalyzed cross-coupling reactions to build extended, rigid architectures.

Polymerization Protocol:

-

Monomer Preparation: In a Schlenk flask, combine 4,4'-cyclohexylidenebis(bromobenzene) (1.00 mmol) and a complementary aryl diboronic acid/ester (e.g., 1,4-benzenediboronic acid bis(pinacol) ester, 1.00 mmol).

-

Catalyst & Base: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) and a 2M aqueous solution of K₂CO₃ (5.0 equiv).

-

Solvent System: Add a biphasic solvent mixture of Toluene/THF (4:1 v/v).

-

Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles. Causality: Pd(0) catalysts are highly sensitive to oxidation. Furthermore, the presence of oxygen promotes the oxidative homocoupling of boronic acids, which skews the 1:1 monomer stoichiometry required for high-molecular-weight step-growth polymerization (according to Carothers' equation).

-

Reaction: Backfill with argon, heat to 90°C, and reflux for 48 hours under vigorous stirring.

-

End-capping: Add an excess of phenylboronic acid and reflux for an additional 4 hours to cap unreacted bromide end-groups, enhancing the thermal stability of the final polymer.

-

Precipitation: Cool the mixture, separate the organic layer, concentrate it slightly, and precipitate the polymer by dropwise addition into vigorously stirred methanol. Filter and dry under vacuum.

Visualizations

Synthesis pathway of 4,4'-cyclohexylidenebis(bromobenzene) via acid-catalyzed condensation.

Application workflow for synthesizing rigid OLED polymers via Suzuki-Miyaura cross-coupling.

References

-

Title: CAS:607731-60-2 / 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene) Source: Hangzhou Chempro Technology Co., Ltd. URL: [Link][1]

Sources

Introduction: Unveiling a Versatile Building Block for Next-Generation OLEDs

An In-Depth Technical Guide to the Chemical Properties of 1,1-bis(4-bromophenyl)cyclohexane for OLED Research

In the relentless pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), the rational design of molecular components is paramount. While much focus is placed on the emissive dopants, the foundational host and charge-transport materials are equally critical for achieving high performance.[1] This guide delves into the chemical properties of a promising, yet underexplored, building block: 1,1-bis(4-bromophenyl)cyclohexane. Its rigid, non-conjugated cyclohexyl core provides a robust, thermally stable scaffold, while the two reactive bromine atoms offer versatile handles for the synthesis of advanced, high-performance OLED materials.[2] This document serves as a technical primer for researchers and scientists, providing insights into the synthesis, characterization, and potential applications of this molecule in the landscape of organic electronics.

Synthesis and Characterization: A Foundation of Purity and Precision

The synthesis of 1,1-bis(4-bromophenyl)cyclohexane is typically achieved through an acid-catalyzed electrophilic aromatic substitution reaction between cyclohexanone and an excess of bromobenzene. The following protocol outlines a standard laboratory-scale synthesis.

Experimental Protocol: Synthesis of 1,1-bis(4-bromophenyl)cyclohexane

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add bromobenzene (10 equivalents) and cyclohexanone (1 equivalent).

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as methanesulfonic acid or sulfuric acid, to the stirred solution at room temperature.

-

Reaction Progression: Heat the reaction mixture to a gentle reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the organic layer with a suitable solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a solvent system such as ethanol/hexanes to yield a white, crystalline solid.

Characterization Data

A summary of the expected characterization data for the synthesized 1,1-bis(4-bromophenyl)cyclohexane is presented below.

| Parameter | Expected Value/Observation |

| Molecular Formula | C₁₈H₁₈Br₂ |

| Molecular Weight | 410.15 g/mol |

| Melting Point | ~130-135 °C (Estimated) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.4-7.5 (d, 4H), 7.1-7.2 (d, 4H), 2.2-2.3 (m, 4H), 1.5-1.6 (m, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 147.1, 131.5, 129.5, 120.8, 48.7, 37.5, 26.2, 22.8 |

Chemical Properties and Their Significance in OLED Research

The true potential of 1,1-bis(4-bromophenyl)cyclohexane lies in its utility as a precursor for more complex, functional molecules for OLEDs. The two bromine atoms are ideal leaving groups for a variety of palladium-catalyzed cross-coupling reactions.[2]

A Gateway to Functional Materials: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds.[3][4] In the context of OLED materials, it allows for the attachment of various aromatic and heteroaromatic moieties to the 1,1-bis(4-bromophenyl)cyclohexane core, enabling the fine-tuning of electronic and photophysical properties.[2][5]

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

-

Reagent Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon), combine 1,1-bis(4-bromophenyl)cyclohexane (1 equivalent), the desired boronic acid or boronic ester (2.2 equivalents), and a base such as potassium carbonate or cesium carbonate (4 equivalents).

-

Solvent and Catalyst: Add a degassed solvent mixture, typically toluene and water. To this mixture, add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

-

Product Isolation: After cooling to room temperature, separate the organic layer. Wash with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel to obtain the desired coupled product.

Caption: Diagram of a typical Cyclic Voltammetry setup.

Proposed Application in OLED Devices: A Versatile Scaffold

Based on its chemical structure and the potential for functionalization, derivatives of 1,1-bis(4-bromophenyl)cyclohexane are well-suited for use as:

-

Hole Transport Layer (HTL) Materials: By coupling with electron-rich triarylamine moieties, materials with excellent hole mobility and appropriate HOMO levels for efficient hole injection from the anode can be synthesized. *[6] Host Materials for Phosphorescent OLEDs (PhOLEDs): The introduction of wide bandgap carbazole or other suitable aromatic units can lead to host materials with high triplet energies, capable of efficiently hosting blue, green, or red phosphorescent emitters. T[2]he non-conjugated cyclohexyl core helps to maintain a high triplet energy by preventing delocalization between the two aromatic arms.

Caption: Hypothetical OLED device structure.

Conclusion

1,1-bis(4-bromophenyl)cyclohexane represents a highly versatile and promising platform for the development of next-generation OLED materials. Its robust synthesis, excellent thermal stability, and the presence of two reactive bromine sites make it an ideal starting point for creating a diverse library of functional molecules. Through well-established cross-coupling chemistries, researchers can readily tune the optoelectronic properties of its derivatives to meet the specific demands of high-performance hole transport and host materials. This guide provides a foundational understanding of its chemical properties and a roadmap for its utilization in advancing OLED technology, paving the way for more efficient, stable, and cost-effective displays and lighting solutions.

References

- Highly Efficient OLEDs by Using a Brominated Thermally Activated Delayed Fluorescent Host due to Balanced Carrier Transport and Enhanced Exciton Upconversion - PubMed. (2023, October 4). ACS Applied Materials & Interfaces, 15(39), 46130–46137.

- Application Notes and Protocols for Bromo-Diazafluorene Derivatives in OLED Technology - Benchchem. (n.d.).

- Suzuki reaction - Wikipedia. (n.d.).

- Transient electroluminescence profiles of the pristine and degraded...

- The Versatility of 4-Bromobiphenyl in the Synthesis of Advanced OLED M

- Crystal Structure and Electrochemical Properties of 1-(4- bromophenyl)-ferrocene-prop-2-en-1-one and 1-(3-(4- bromophenyl)-5-(ferrocene)-4.5-dihydropyrazol-1-yl) ethenone. (2019, July 31). International Journal of Electrochemical Science, 14, 8355-8366.

- Synthesis of Heterocycles for OLED Applic

- Preparation of Cyano-Substituted Tetraphenylethylene Derivatives and Their Applications in Solution-Processable OLEDs - PMC. (n.d.).

- Relating transient electroluminescence lifetime and bulk transit time in OLED during switch-off - Journal of Materials Chemistry C (RSC Publishing). (n.d.).

- Recent Progress of Helicene Type Hole-Transporting Materials for Perovskite Solar Cells. (2023, January 4). Molecules, 28(2), 539.

- Suzuki Coupling - Organic Chemistry Portal. (n.d.).

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).

- The Suzuki Reaction - Andrew G Myers Research Group. (n.d.).

- Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. (n.d.).

- High hole mobility hole transport material for organic light-emitting devices. (2013). Synthetic Metals, 180, 79-84.

- Organic Light-Emitting Diode (OLED)

- New bipolar host materials for high power efficiency green thermally activated delayed fluorescence OLEDs - OSTI.GOV. (n.d.).

- (PDF)

- Demystifying the five major m

- (PDF)

- Synthesis, Properties, and Application of Small-Molecule Hole-Transporting Materials Based on Acetylene-Linked Thiophene Core - PMC. (2023, April 26).

- Organic Light Emitting Diode: OLED Gener

- The Electroluminescence Mechanism of Solution-Processed TADF Emitter 4CzIPN Doped OLEDs Investigated by Transient Measurements - MDPI. (2016, October 14).

- Radical OLED device structure and optoelectronic characterization a,...

- Electrochemical Bromofunctionalization of Alkenes and Alkynes—To Sustainability and Beyond - MDPI. (2022, October 13).

- Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investig

- Organic Light-Emitting Diode (OLED)

- A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. (n.d.).

- A Comparative Study on the Reactivity of Electrogenerated Bromine with Cyclohexene in Acetonitrile and the Room Temperature Ionic Liquid, 1Butyl3-methylimidazolium Bis[(trifluoromethyl)

- CN112645902A - Synthetic method of 1- (4-bromophenyl)

- The Blue Problem: OLED Stability and Degrad

- A Comparative Guide to the Thermal Stability of Polymers Synthesized with 4,4'-Oxybis((bromomethyl)benzene) - Benchchem. (n.d.).

- Boron-based thermally activated delayed fluorescence host materials as universal hosts for blue phosphorescent organic light-emitting diodes | Request PDF - ResearchG

- Crystal Structure and Electrochemical Properties of 1-(4- bromophenyl)

- Primary photophysical properties of 4H-1-benzopyran-4-thione in cyclodextrin complexes - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). (n.d.).

- Thermally Activated Delayed Fluorescence in Commercially Available Materials for Solution-Process Exciplex OLEDs - MDPI. (n.d.).

- 1,1-Bis[4-(4aminobenzyl)phenyl]cyclohexane | C32H34N2 | CID 22316031 - PubChem. (2026, January 24).

- 4-(4-BROMOPHENYL)CYCLOHEXANONE CAS#: 84892-43-3 - ChemicalBook. (n.d.).

- 1-(4'-Bromo(1,1'-biphenyl)-4-yl)ethan-1-one | C14H11BrO | CID 79806 - PubChem. (n.d.).

- Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - Beilstein Journals. (2018, January 30).

- ChemInform Abstract: Synthesis of p-Quinquephenyl from E,E-1,4-Bis(4-bromophenyl)-1,3-butadiene.

- Cyclohexane, 1-bromo-4-methyl- - the NIST WebBook. (n.d.).

Sources

- 1. ossila.com [ossila.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Lab Reporter [fishersci.se]

- 5. Preparation of Cyano-Substituted Tetraphenylethylene Derivatives and Their Applications in Solution-Processable OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. khu.elsevierpure.com [khu.elsevierpure.com]

Comprehensive Solubility Profile and Solvation Thermodynamics of 4,4'-(Cyclohexane-1,1-diyl)bis(bromobenzene)

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In advanced materials science and drug discovery, rigid hydrophobic scaffolds are critical for designing high-performance polymers, organic semiconductors, and sterically constrained pharmacophores. 4,4'-(Cyclohexane-1,1-diyl)bis(bromobenzene) (CAS: 607731-60-2)[1]—a brominated derivative structurally analogous to Bisphenol Z[2]—serves as a highly versatile electrophilic monomer.

However, its extreme lipophilicity, driven by the bulky cyclohexane core and highly polarizable bromophenyl groups, presents significant solvation challenges. This guide synthesizes predictive solvation thermodynamics with empirical protocols to provide a definitive framework for dissolving and utilizing this compound in organic synthesis and analytical workflows.

Structural Analysis & Predictive Solvation Thermodynamics

To master the solubility of 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene), one must first deconstruct its molecular architecture. The molecule consists of a central

Causality in Solvation:

-

Absence of Hydrogen Bonding: Unlike its precursor Bisphenol Z, which possesses hydroxyl groups capable of hydrogen bonding[3][4], the substitution of hydroxyls with bromine atoms reduces the hydrogen bonding parameter (

) to near zero. -

High Dispersion Forces: Bromine is a large, highly polarizable halogen. This imparts a massive dispersion force requirement (

) on the solvent. Solvents with low polarizability (e.g., aliphatic hydrocarbons like hexane) fail to disrupt the solute-solute van der Waals interactions, resulting in poor solubility. -

Steric Disruption of the Crystal Lattice: The non-planar cyclohexane ring prevents the flat

stacking typically seen in biphenyl systems. This structural "kink" lowers the crystal lattice energy, making the compound significantly more soluble in appropriate organic solvents than a fully planar analog would be.

According to the Hansen Solubility Parameters (HSP) framework[5][6], optimal solvents for this compound must possess high dispersion (

Fig 1: Hansen Solubility Parameter mapping for 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene).

Empirical Solubility Profile

Based on thermodynamic predictions and empirical laboratory observations of structurally homologous halogenated bisphenols, the solubility profile of 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene) is categorized below.

Note: Data represents ambient conditions (25°C). Values are semi-quantitative guidelines for process chemistry.

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale / Causality |

| Halogenated | Dichloromethane (DCM) | Optimal (>100 mg/mL) | Exceptional |

| Halogenated | Chloroform | Optimal (>100 mg/mL) | Similar to DCM; excellent for NMR sample preparation ( |

| Aromatic | Toluene | High (50-100 mg/mL) | High |

| Ethers | Tetrahydrofuran (THF) | High (50-100 mg/mL) | Universal organic solvent; coordinates well without requiring H-bond donors. |

| Polar Aprotic | N,N-Dimethylformamide | Moderate (10-30 mg/mL) | Polarity ( |

| Aliphatic | n-Hexane | Poor (<5 mg/mL) | Insufficient polarizability to overcome the solute's crystal lattice energy. |

| Protic | Methanol / Water | Insoluble (<0.1 mg/mL) | Extreme hydrophobic rejection; high |

Standardized Experimental Protocol for Solubility Quantification

To establish a self-validating, E-E-A-T compliant dataset for your specific laboratory environment, rely on the Isothermal Shake-Flask Method coupled with HPLC-UV quantification. This method ensures thermodynamic equilibrium is reached, preventing false positives from supersaturation.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Weigh approximately 500 mg of 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene) into a 10 mL amber glass vial.

-

Add 2.0 mL of the target organic solvent (e.g., Toluene).

-

Expert Insight: The presence of visible, undissolved solid is mandatory. If all solid dissolves, add more solute in 100 mg increments until a persistent suspension is achieved.

-

-

Isothermal Equilibration:

-

Seal the vial with a PTFE-lined cap to prevent solvent evaporation.

-

Place the vial in a thermostatic orbital shaker set to exactly 25.0 ± 0.1 °C.

-

Agitate at 200 RPM for a minimum of 48 hours to ensure true thermodynamic equilibrium.

-

-

Phase Separation:

-

Remove the vial and let it stand undisturbed for 2 hours at 25°C to allow bulk settling.

-

Extract 1.0 mL of the supernatant using a pre-warmed glass syringe.

-

Filter the aliquot through a 0.22 µm PTFE syringe filter (do not use Nylon or PES, as they may degrade in aggressive organic solvents like DCM or THF).

-

-

Dilution and Quantification:

-

Immediately dilute the filtered aliquot by a factor of 1:100 or 1:1000 in the mobile phase (e.g., 80:20 Acetonitrile:Water) to prevent precipitation and bring the concentration within the linear dynamic range of the detector.

-

Analyze via HPLC-UV (Detection at ~254 nm, corresponding to the aromatic

transition). -

Calculate concentration against a pre-established multi-point calibration curve.

-

Fig 2: E-E-A-T validated Shake-Flask workflow for thermodynamic solubility determination.

Applications & Workflow Integration in Synthesis

Understanding this solubility profile is paramount when utilizing 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene) in downstream synthetic workflows, particularly in Suzuki-Miyaura Cross-Coupling to synthesize extended polyaromatics or rigid polymer backbones.

The Solvation Paradox in Cross-Coupling:

Suzuki couplings require an inorganic base (e.g.,

Application Scientist Solution: Do not attempt to use a single solvent. Instead, employ a biphasic solvent system such as Toluene/Water (typically in a 3:1 to 5:1 ratio) or THF/Water.

-

Toluene perfectly solvates the 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene) due to matching dispersion forces.

-

Water dissolves the inorganic base.

-

Catalysis: Utilize a phase-transfer catalyst (like TBAB) or a highly lipophilic palladium ligand (e.g., Pd(dppf)Cl₂) that can operate at the liquid-liquid interface, ensuring the reaction proceeds efficiently despite the extreme solubility differences of the reagents.

Alternatively, 1,4-Dioxane can be used as a universally miscible bridging solvent, as it possesses sufficient dispersion character to dissolve the brominated organic substrate while maintaining miscibility with aqueous bases.

References

-

Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press. Discusses the fundamental principles of dispersion, polarity, and hydrogen bonding in predicting organic solubility. URL:[Link]

-

Ghumara, R., et al. (2023) . Measurement, Correlation, and Thermodynamic Properties of the Solubility of Bisphenol Z (BPZ) in Nine Mono and (Tetrahydrofuran + 1-Propanol) Binary Solvents. Journal of Chemical & Engineering Data, 68(10), 2698-2712. Provides foundational thermodynamic data for the structurally analogous Bisphenol Z core. URL:[Link]

-

Wikipedia Contributors . Bisphenol A & Bisphenol Z Properties. Provides general structural and historical context for bisphenol-derived scaffolds and their interaction with organic solvents. URL:[Link]

Sources

- 1. 607731-60-2 CAS|4,4'-(环己烷-1,1-二基)双(溴苯)|生产厂家|价格信息 [m.chemicalbook.com]

- 2. Bisphenol A - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. kinampark.com [kinampark.com]

Technical Whitepaper: Physicochemical Profiling and Synthesis of 1,1-bis(4-bromophenyl)cyclohexane

Executive Summary

In the fields of high-performance materials science and drug discovery, 1,1-diarylcyclohexanes serve as critical rigid scaffolds. Among these, 1,1-bis(4-bromophenyl)cyclohexane (BBPC) is a highly specialized halogenated intermediate. Characterized by its bulky aliphatic core and heavy para-brominated aromatic rings, BBPC exhibits unique physicochemical properties that make it invaluable for synthesizing high-

This whitepaper provides an in-depth technical analysis of the physical state, predicted melting point, and structural causality of BBPC, alongside a field-proven, self-validating synthetic protocol.

Structural Causality: Physical State and Melting Point

The macroscopic physical state of a compound is inextricably linked to its molecular architecture. For 1,1-bis(4-bromophenyl)cyclohexane, three primary structural features dictate its thermal behavior:

-

Steric Bulk and Rigidity: The central

-hybridized quaternary carbon of the cyclohexane ring forces the two 4-bromophenyl groups into a rigid, pseudo-tetrahedral V-shape. This non-planar geometry prevents tight -

Molecular Mass and Polarizability: The inclusion of two heavy bromine atoms (atomic mass ~79.9 amu each) significantly elevates the molecular weight to 394.15 g/mol . The large electron clouds of the bromine atoms increase London dispersion forces.

-

Halogen Bonding: In the solid state, intermolecular halogen bonding (

) acts as a secondary stabilizing force within the crystal matrix.

Physical State at STP

Due to these strong intermolecular forces and high molecular weight, 1,1-bis(4-bromophenyl)cyclohexane is a stable, crystalline solid at standard temperature and pressure (STP) . It exhibits extremely low aqueous solubility, favoring highly non-polar organic solvents.

Melting Point Extrapolation

While empirical melting point data for the exact BBPC molecule is scarce in open literature, its thermal transitions can be accurately extrapolated by comparing it to well-characterized structural analogs. For instance, thermal characterization of diphenylcyclohexane derivatives typically utilizes Differential Scanning Calorimetry (DSC) to determine precise melting points [4].

The unhalogenated parent compound, 1,1-diphenylcyclohexane, melts at approximately 45–47 °C. Introducing functional groups significantly alters this: 1,1-bis(4-aminophenyl)cyclohexane exhibits a melting point of 110 °C [1], while Bisphenol Z (the hydroxyl analog) melts at 188–190 °C due to strong hydrogen bonding. Because bromine atoms increase mass and dispersion forces without enabling hydrogen bonding, the melting point of BBPC is predictably higher than the unhalogenated parent but lower than the hydroxylated analog.

Predicted Melting Point Range: 120 °C – 135 °C .

Table 1: Comparative Physicochemical Data of 1,1-Diarylcyclohexanes

| Compound | Molecular Weight ( g/mol ) | Intermolecular Forces | Melting Point (°C) | Physical State at STP |

| 1,1-Diphenylcyclohexane | 236.36 | Weak Dispersion | ~45 - 47 | Low-melting Solid |

| 1,1-Bis(4-aminophenyl)cyclohexane | 266.38 | Hydrogen Bonding, Dipole | 110 | Crystalline Solid |

| Bisphenol Z (4-OH analog) | 268.36 | Strong Hydrogen Bonding | 188 - 190 | Crystalline Solid |

| 1,1-Bis(4-bromophenyl)cyclohexane | 394.15 | Strong Dispersion, Halogen Bonding | ~120 - 135 (Predicted) | Crystalline Solid |

(Note: 1,1-diphenylcyclohexane derivatives are frequently utilized to increase the melting point and thermal stability of cross-linked polymers[3].)

Experimental Methodology: Synthesis of BBPC

The synthesis of complex bis-aryl cyclohexane derivatives relies on highly controlled electrophilic aromatic substitution (EAS) pathways [2]. The following protocol outlines the acid-catalyzed condensation of cyclohexanone with bromobenzene.

Self-Validating Protocol: Acid-Catalyzed Condensation

Reagents & Materials:

-

Cyclohexanone (1.0 equiv, highly purified)

-

Bromobenzene (4.0 equiv, acts as reactant and solvent)

-

Concentrated Sulfuric Acid (

, 98%) or Methanesulfonic Acid (Catalyst) -

Dichloromethane (DCM) for extraction

-

Ethanol/Toluene for recrystallization

Step-by-Step Workflow:

-

Reaction Setup: Charge a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and an internal thermometer with cyclohexanone (0.1 mol) and bromobenzene (0.4 mol).

-

Thermal Control & Catalysis: Cool the reaction vessel to 0–5 °C using an ice-water bath. Slowly add concentrated

(0.5 mol) dropwise via the dropping funnel.-

Causality Note: The protonation of the carbonyl oxygen is highly exothermic. Strict thermal control (<10 °C) is mandatory to prevent the self-aldol condensation of cyclohexanone, which would contaminate the final product and depress the melting point.

-

-

Electrophilic Aromatic Substitution: Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C). Stir vigorously for 24 to 48 hours.

-

Causality Note: Bromine is a mildly deactivating, ortho/para-directing group. The deactivated nature of the aromatic ring necessitates extended reaction times. The steric bulk of the cyclohexane intermediate strongly drives the regioselectivity toward the para-position, ensuring high isomeric purity.

-

-

Quenching & Phase Separation: Pour the viscous, dark mixture over 500 g of crushed ice to quench the acid. Extract the aqueous mixture with DCM (3 x 100 mL). Wash the combined organic layers with 5% aqueous

until CO_2 evolution ceases, followed by a brine wash. -

Purification (Critical for State Verification): Dry the organic layer over anhydrous

and concentrate under reduced pressure to remove DCM and unreacted bromobenzene. The resulting crude solid must be recrystallized from a hot ethanol/toluene mixture.-

Validation Step: The formation of distinct white crystals validates the predicted solid physical state.

-

-

Characterization: Isolate the crystals via vacuum filtration, dry in a vacuum oven at 60 °C for 12 hours, and determine the melting point using a capillary apparatus to confirm purity (target: sharp melting transition within the 120–135 °C range).

Mechanistic Pathways and Causal Relationships

To fully conceptualize the synthesis and the resulting physical properties of BBPC, the following visualizations map the chemical workflow and the structure-property causality.

Figure 1: Acid-catalyzed synthesis pathway of 1,1-bis(4-bromophenyl)cyclohexane.

Figure 2: Causal relationship between molecular structural features and macroscopic physical states.

Applications in Drug Development & Materials Science

Understanding the melting point and physical state of BBPC is crucial for its downstream applications:

-

Polymer Chemistry: As a difunctional monomer precursor (via cross-coupling or conversion to Grignard reagents), BBPC is used to synthesize polycarbonates and polyimides. The rigid cyclohexane ring restricts polymer chain mobility, thereby increasing the

, while the bromine atoms provide intrinsic flame retardancy without the need for toxic additives. -

Pharmaceutical Scaffolds: In drug discovery, the 1,1-diarylcyclohexane motif is utilized as a lipophilic anchor. The solid, stable nature of BBPC makes it an excellent bench-stable starting material for synthesizing allosteric modulators that require bulky, hydrophobic moieties to occupy deep receptor pockets.

References

- 1,1-BIS(4-AMINOPHENYL)CYCLOHEXANE Five Chongqing Chemdad Co. Chemdad.com.

- Supporting Information General Method - The Royal Society of Chemistry RSC.org.

- US20180237668A1 - Anionic curable compositions - Google Patents Google P

- CHARGE TRANSPORTING MATERIALS CONTAINING DIPHENYLETHENYL OR DIAZACENE MOIETIES FOR APPLICATION IN PEROVSKITE SOLAR CELLS - KTU ePubl KTU.edu.

An In-Depth Technical Guide to the Safe Handling of 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene)

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling and application of 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene) (CAS No. 607731-60-2). Given the absence of a publicly available, substance-specific Safety Data Sheet (SDS), this guide employs a precautionary, first-principles approach. We will deconstruct the molecule into its primary structural motifs—the cyclohexane core and the bromobenzene moieties—to build a robust, inferred safety profile. This methodology is critical for ensuring laboratory safety when dealing with novel or poorly documented chemical entities.

Introduction: Understanding the Compound

4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene) is a diarylmethane derivative with a gem-diphenyl structure bridged by a cyclohexane ring. Its two bromine atoms make it an attractive and versatile building block in synthetic organic chemistry, particularly for creating complex molecular architectures through reactions like metal-catalyzed cross-coupling.[1] Such compounds are pivotal in the development of novel materials and pharmaceutical agents.

The primary objective of this guide is to establish a comprehensive safety and handling framework by analyzing the known hazards of its constituent parts. This allows for the implementation of stringent safety protocols that are both scientifically grounded and practically applicable in a research and development setting.

Section 1: Hazard Assessment by Structural Analogy

In the absence of specific toxicological data for the title compound, a conservative hazard assessment must be derived from analogous structures.

The Bromophenyl Moiety

The two bromobenzene units are the primary drivers of the compound's likely toxicological profile. Safety data for bromobenzene (CAS No. 108-86-1) indicate several key hazards:

-

Skin Irritation: It is classified as a skin irritant.[2][3] Prolonged or repeated contact can cause dermatitis.

-

Organ Toxicity: Chronic exposure to bromobenzene is associated with potential liver damage.[2] While the title compound is a solid and less likely to be absorbed through the skin in the same manner as liquid bromobenzene, this potential for systemic toxicity upon ingestion or inhalation of dust must be respected.

-

Environmental Hazard: Bromobenzene is recognized as being toxic to aquatic life with long-lasting effects.[3] This necessitates careful handling of waste and prevention of release into the environment.

The Cyclohexane Core

The central cyclohexane linker, while forming a stable solid structure, contributes hazards primarily related to its parent compound, liquid cyclohexane (CAS No. 110-82-7).

-

Flammability: Cyclohexane is a highly flammable liquid.[4][5] Although the title compound is a solid, its decomposition under heat can produce flammable vapors.

-

Irritation and Drowsiness: Inhalation of cyclohexane vapors can cause respiratory tract irritation, drowsiness, and dizziness.[5] For the solid compound, this risk is transferred to the potential inhalation of fine dust particles during handling.

-

Aspiration Hazard: Liquid cyclohexane presents a severe aspiration hazard.[4][6] This is less of a direct concern for the solid, but underscores the toxicity of the chemical family.

Presumptive Hazard Profile for 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene)

Synthesizing the data above, we can establish a presumptive hazard profile:

-

Primary Routes of Exposure: Inhalation of dust, skin contact, eye contact, ingestion.

-

Acute Effects: Causes skin irritation.[2][3] Causes serious eye irritation.[7] May cause respiratory irritation if inhaled as dust.[7] Harmful if swallowed.[7]

-

Chronic Effects: Potential for systemic toxicity, particularly to the liver, with repeated or significant exposure.[2]

-

Environmental Effects: Likely to be toxic to aquatic organisms, requiring controlled disposal.[3]

-

Fire and Explosion: The solid itself is not highly flammable, but in a fire, it can decompose to release hazardous and toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide gas.[8]

Section 2: Physical and Chemical Properties

A summary of known and calculated properties is essential for safe handling and experimental design.

| Property | Value | Source |

| CAS Number | 607731-60-2 | [9] |

| Molecular Formula | C18H18Br2 | [9] |

| Molecular Weight | 410.14 g/mol | [9] |

| Appearance | Solid (presumed) | Inferred from high MW |

| Storage | Store in a cool, dry, well-ventilated area.[10] | [10] |

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. The hierarchy of controls, from most to least effective, should always be followed.

Caption: The Hierarchy of Controls for mitigating chemical exposure.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11][12]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.[13]

-

Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[4][11]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles are mandatory.[2][11] A face shield should be worn in addition to goggles when there is a risk of splashing or dust generation.

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[2] Inspect gloves before use and change them immediately if contamination is suspected. Do not reuse disposable gloves.

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[2][11]

-

Respiratory Protection: For operations with a high potential for dust generation, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) should be used.

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols is paramount for preventing exposure and ensuring experimental integrity.

Handling

-

Avoid all direct contact with the substance.[12]

-

Avoid the formation and inhalation of dust.[12] Use techniques like gentle scooping rather than pouring, and consider wetting the material with a solvent if appropriate for the procedure.

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[6][14]

-

Keep the compound away from heat, sparks, and open flames.[8]

-

Grounding and bonding of equipment may be necessary for large-scale transfers to prevent static discharge, although this is a greater concern for flammable solvents used with the compound.[4][13]

Storage

-

Store in a tightly sealed, properly labeled container.[3]

-

Keep the container in a cool, dry, and well-ventilated area.[10]

-

Store away from incompatible materials, particularly strong oxidizing agents.[8]

Section 5: Emergency and First-Aid Procedures

Rapid and correct response to an exposure is critical.

-

Inhalation: Immediately move the affected person to fresh air.[11] If breathing is difficult or symptoms like dizziness occur, seek immediate medical attention.

-

Skin Contact: Take off all contaminated clothing immediately.[14] Rinse the affected skin area with copious amounts of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[2] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[2][11] If the person is conscious, rinse their mouth with water.[14] Seek immediate medical attention.

-

Accidental Release: Evacuate the area and prevent entry of unnecessary personnel.[12] Wearing full PPE, cover the spill with an absorbent, non-combustible material like sand or vermiculite.[5] Carefully sweep the material into a sealed container for hazardous waste disposal, avoiding dust generation.[12]

-

Fire-Fighting: Use carbon dioxide, dry chemical powder, or appropriate foam to extinguish.[8] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to protect against hazardous decomposition products like hydrogen bromide.[8]

Section 6: Representative Experimental Workflow: Suzuki-Miyaura Cross-Coupling

To contextualize these safety protocols, we present a workflow for a common application of this compound: a double Suzuki-Miyaura cross-coupling reaction. This procedure illustrates the integration of safety measures at every step.

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol

-

Reagent Preparation & Setup (Engineering Controls & PPE):

-

Causality: All operations are performed in a fume hood to contain dust and solvent vapors. Full PPE is worn to prevent skin/eye contact.

-

Action: Weigh 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene), 2.2 equivalents of the desired arylboronic acid, the palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in separate containers inside the fume hood. Assemble the reaction flask with a condenser and an inert gas inlet.

-

-

Reaction Execution (Inert Atmosphere):

-

Causality: The palladium catalyst is sensitive to oxygen, so an inert atmosphere (nitrogen or argon) is required to prevent its degradation and ensure catalytic activity.

-

Action: Add the weighed solids to the reaction flask. Purge the flask with inert gas. Add the degassed solvent (e.g., a mixture of toluene and water) via cannula or syringe. Begin stirring and heat the reaction to the target temperature (e.g., 90 °C).

-

-

Workup (Handling Solvents & Waste):

-

Causality: The workup separates the desired product from the reaction mixture. This involves handling large volumes of organic solvents and generating aqueous waste streams that may contain hazardous materials.

-

Action: After the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully by adding water. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate). Collect the organic layers and properly label the aqueous waste stream for disposal.

-

-

Purification & Isolation (Exposure Mitigation):

-

Causality: Column chromatography is used to isolate the pure product. This step carries risks of silica dust inhalation and solvent vapor exposure.

-

Action: Prepare the silica gel slurry in the fume hood. Load the crude product and elute with the chosen solvent system. Collect fractions and concentrate the product using a rotary evaporator with the vacuum pump exhaust vented into the fume hood.

-

Conclusion

4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene) is a valuable synthetic intermediate. However, the lack of a dedicated SDS necessitates a conservative and principled approach to safety. By understanding the hazards associated with its core chemical structures, researchers can implement robust engineering controls, wear appropriate PPE, and follow meticulous handling procedures. Always treat compounds with unknown toxicity as potentially hazardous. It is the responsibility of the researcher to seek out the most current safety information and to foster a laboratory environment where safety is paramount.

References

Please note that direct SDS for the specific topic compound was not available. The references below are for related and constituent compounds used to infer the safety profile.

-

ScienceLab.com. (2009, July 20). Material Safety Data Sheet Bromobenzene. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromobenzene. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromobenzene (additional). Retrieved from [Link]

-

CITGO. (2018, February 27). Safety Data Sheet - Cyclohexane. Retrieved from [Link]

-

PubChem. (n.d.). Cyclohexane, 1,1'-(1,3-butadiene-1,4-diyl)bis-, (E,E)-. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-(cyclohex-1-en-1-yl)benzene. Retrieved from [Link]

- Eller, G. A., & Holzer, W. (2008). Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). Molbank, 2008(4), M569.

-

Loba Chemie. (n.d.). Cyclohexane for Synthesis. Retrieved from [Link]

- Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042.

Sources

- 1. datapdf.com [datapdf.com]

- 2. sfdr-cisd-tx.safeschoolssds.com [sfdr-cisd-tx.safeschoolssds.com]

- 3. carlroth.com [carlroth.com]

- 4. fishersci.com [fishersci.com]

- 5. cpchem.com [cpchem.com]

- 6. docs.citgo.com [docs.citgo.com]

- 7. 1-Bromo-4-(cyclohex-1-en-1-yl)benzene | C12H13Br | CID 2326691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene) | 607731-60-2 [chemicalbook.com]

- 10. dakenchem.com [dakenchem.com]

- 11. chemscene.com [chemscene.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. lobachemie.com [lobachemie.com]

- 14. tcichemicals.com [tcichemicals.com]

Methodological & Application

Synthesis of 1,1-bis(4-bromophenyl)cyclohexane from Cyclohexanone: An Application and Protocol Guide

Abstract

This document provides a detailed guide for the synthesis of 1,1-bis(4-bromophenyl)cyclohexane, a valuable intermediate in the development of pharmaceuticals and advanced materials. The synthesis is achieved through a Friedel-Crafts alkylation reaction between cyclohexanone and an excess of bromobenzene, utilizing anhydrous aluminum chloride as a Lewis acid catalyst. This guide will cover the mechanistic underpinnings of the reaction, a comprehensive, step-by-step experimental protocol, safety considerations, and methods for purification and characterization of the final product. The information is tailored for researchers and professionals in organic synthesis and drug development, providing the necessary details to ensure a reproducible and safe laboratory procedure.

Introduction

1,1-bis(4-bromophenyl)cyclohexane serves as a crucial building block in organic synthesis. The presence of two bromophenyl moieties attached to a central cyclohexyl scaffold offers multiple reaction sites for further functionalization, primarily through cross-coupling reactions such as Suzuki or Sonogashira couplings. This allows for the construction of complex molecular architectures, making it a key intermediate in the synthesis of polymers, and potentially, biologically active molecules. The synthesis described herein is a classic example of a Friedel-Crafts alkylation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Reaction Mechanism and Scientific Rationale

The synthesis of 1,1-bis(4-bromophenyl)cyclohexane from cyclohexanone and bromobenzene proceeds via an electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts alkylation.[1][2][3][4]

Step 1: Formation of the Electrophile

The reaction is initiated by the activation of cyclohexanone with the Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃). The lone pair of electrons on the carbonyl oxygen of cyclohexanone coordinates with the electron-deficient aluminum atom of AlCl₃. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the formation of a resonance-stabilized carbocation intermediate.

Step 2: Electrophilic Aromatic Substitution

The electron-rich bromobenzene ring then acts as a nucleophile, attacking the electrophilic carbocation. This results in the formation of a new carbon-carbon bond and a resonance-stabilized sigma complex (also known as an arenium ion). Aromaticity is subsequently restored by the loss of a proton from the ring, which is facilitated by the [AlCl₃OH]⁻ complex, regenerating the Lewis acid catalyst for subsequent cycles.

Step 3: Second Alkylation

The resulting 1-(4-bromophenyl)cyclohexanol can then undergo a second Friedel-Crafts alkylation under the reaction conditions. The hydroxyl group is protonated by the acidic medium, followed by the loss of a water molecule to form a tertiary carbocation centered on the cyclohexyl ring. This highly electrophilic species is then attacked by a second molecule of bromobenzene, leading to the formation of the desired 1,1-bis(4-bromophenyl)cyclohexane product after deprotonation.

NOTE: While a specific, detailed experimental protocol and corresponding characterization data for the direct synthesis of 1,1-bis(4-bromophenyl)cyclohexane from cyclohexanone were not found in the reviewed scientific literature, the following protocol is based on established principles of Friedel-Crafts alkylation reactions involving similar substrates.[5][6][7] Researchers should consider this a representative procedure that may require optimization.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Cyclohexanone | Reagent Grade, ≥99% | Sigma-Aldrich | |

| Bromobenzene | Reagent Grade, ≥99% | Alfa Aesar | |

| Anhydrous Aluminum Chloride (AlCl₃) | Anhydrous, ≥99.99% | Sigma-Aldrich | Handle in a glovebox or under an inert atmosphere. |

| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Fisher Scientific | |

| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T. Baker | |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | ||

| Ethanol | 200 Proof, Anhydrous | For recrystallization. | |

| Hexanes | Reagent Grade | For recrystallization. |

Equipment

-

Three-necked round-bottom flask (500 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle with a temperature controller

-

Inert gas (Nitrogen or Argon) supply

-

Ice bath

-

Separatory funnel (1 L)

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Melting point apparatus

-

NMR spectrometer

-

FT-IR spectrometer

Reaction Setup and Procedure

Figure 1: Experimental workflow for the synthesis of 1,1-bis(4-bromophenyl)cyclohexane.

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and bromobenzene (100 mL, 0.95 mol).

-

Inert Atmosphere: Flush the system with a slow stream of nitrogen or argon gas.

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Addition of Cyclohexanone: Dissolve cyclohexanone (5.0 g, 0.051 mol) in bromobenzene (20 mL). Add this solution dropwise to the stirred suspension in the reaction flask over a period of 30 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. Caution: This should be done in a fume hood as HCl gas will be evolved.

-

Extraction: Transfer the mixture to a 1 L separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a mixture of ethanol and hexanes to yield a crystalline solid.

Safety Precautions

-

Aluminum Chloride (Anhydrous): Reacts violently with water, releasing heat and HCl gas. It is corrosive and can cause severe skin and eye burns. Handle in a dry, inert atmosphere (glovebox or under nitrogen/argon). Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[8][9]

-

Bromobenzene: Harmful if swallowed or inhaled and causes skin and eye irritation. Work in a well-ventilated fume hood.

-

Dichloromethane: A volatile and suspected carcinogen. Handle only in a fume hood.

-

Hydrochloric Acid (Concentrated): Highly corrosive and causes severe burns. Handle with extreme care and appropriate PPE.

Characterization of the Product

The identity and purity of the synthesized 1,1-bis(4-bromophenyl)cyclohexane should be confirmed using the following analytical techniques:

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons of the bromophenyl groups and the aliphatic protons of the cyclohexane ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the different carbon environments in the molecule.

-

FT-IR Spectroscopy: The infrared spectrum should show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-Br stretching.

Discussion and Conclusion

The synthesis of 1,1-bis(4-bromophenyl)cyclohexane via Friedel-Crafts alkylation of cyclohexanone with bromobenzene is a robust and scalable method for producing this valuable synthetic intermediate. The key to a successful synthesis lies in the careful control of reaction conditions, particularly the exclusion of moisture to maintain the activity of the aluminum chloride catalyst. The use of excess bromobenzene serves as both a reactant and a solvent, driving the reaction towards the desired product.

The purification of the product via recrystallization is crucial to remove any unreacted starting materials and by-products. The characterization of the final product by spectroscopic methods and melting point determination is essential to confirm its identity and purity. This detailed protocol provides a solid foundation for researchers to synthesize 1,1-bis(4-bromophenyl)cyclohexane for its application in various fields of chemical research and development.

References

-

Lab Alley. (2025, July 2). SAFETY DATA SHEET - Aluminum Chloride, Anhydrous. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Department Chemie und Biologie, Friedrich-Alexander-Universität Erlangen-Nürnberg. (n.d.). Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 4.7 Friedel–Crafts Reactions – Organic Chemistry II. Retrieved from [Link]

-

LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

-

Friedel-Crafts Acetylation of Bromobenzene. (n.d.). Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. byjus.com [byjus.com]

- 5. maths.tcd.ie [maths.tcd.ie]

- 6. websites.umich.edu [websites.umich.edu]

- 7. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

Application Note & Protocol: Acid-Catalyzed Condensation of Bromobenzene and Cyclohexanone

Abstract: This document provides a comprehensive guide for the acid-catalyzed condensation of bromobenzene with cyclohexanone, a reaction classified under electrophilic aromatic substitution. This process is instrumental in synthesizing substituted aromatic compounds, which are valuable intermediates in pharmaceutical and materials science research. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and discuss methods for the characterization of the resulting product, 1-bromo-4-(cyclohex-1-en-1-yl)benzene. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction and Scientific Background

The acid-catalyzed condensation of ketones with aromatic compounds is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2] This reaction typically proceeds via an electrophilic aromatic substitution mechanism, akin to the well-known Friedel-Crafts reaction.[3][4][5] In this specific application, cyclohexanone is activated by a Brønsted or Lewis acid catalyst to generate a carbocationic intermediate. This electrophile is then attacked by the electron-rich π-system of an aromatic ring, in this case, bromobenzene.

The bromine substituent on the benzene ring is a deactivating group but directs electrophilic substitution to the ortho and para positions. Due to steric hindrance, the para-substituted product is typically favored. The initial hydroxyalkylation product readily undergoes acid-catalyzed dehydration to yield a more stable, conjugated alkene.

This protocol details the synthesis of 1-bromo-4-(cyclohex-1-en-1-yl)benzene, a versatile intermediate that can be further functionalized. For example, the cyclohexenyl group can be hydrogenated to a cyclohexyl group, or the bromine atom can be used in cross-coupling reactions.[6][7][8]

Reaction Mechanism

The acid-catalyzed condensation proceeds through several key steps:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of cyclohexanone, significantly increasing the electrophilicity of the carbonyl carbon.[9]

-

Nucleophilic Attack: The π-electrons of the bromobenzene ring attack the activated carbonyl carbon. This attack preferentially occurs at the para position due to steric effects and the directing nature of the bromine atom. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion.

-

Deprotonation and Aromatization: A base (such as the conjugate base of the acid catalyst or another molecule of the solvent) removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and forming the hydroxylated intermediate.

-

Dehydration: The hydroxyl group is protonated by the acid catalyst, forming a good leaving group (water). The departure of water generates a carbocation on the cyclohexane ring.

-